

A Comparative Guide to PROTAC ATR Degraders-2 and Other Published ATR PROTACs

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Compound of Interest

Compound Name: PROTAC ATR degrader-2

Cat. No.: B12364577

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **PROTAC ATR degrader-2** against other published Ataxia Telangiectasia and Rad3-related (ATR) protein PROTACs. The information is compiled from publicly available experimental data to assist researchers in making informed decisions for their drug discovery and development programs.

Introduction to ATR-Targeting PROTACs

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's ubiquitin-proteasome system.[1] An ATR-targeting PROTAC consists of a ligand that binds to the ATR protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation leads to the ubiquitination and subsequent degradation of the ATR protein.[2] ATR is a critical regulator of the DNA damage response, and its degradation presents a promising anti-cancer strategy.[3] This guide focuses on comparing the performance of **PROTAC ATR degrader-2** (also known as compound 8i) with other notable published ATR PROTACs.[4][5]

Quantitative Performance Data

The following tables summarize the key quantitative data for **PROTAC ATR degrader-2** and other published ATR PROTACs based on available literature.

In Vitro Degradation Efficiency

PROTAC Compound	Cell Line	DC50 (nM)	Maximum Degradation (Dmax)	Concentration for Dmax	Reference(s)
PROTAC ATR degrader-2 (8i)	MV-4-11 (AML)	22.9	93%	0.5 μ M	[4][5][6]
MOLM-13 (AML)	34.5	Not Reported	Not Reported	[4][5]	
Abd110 (42i)	MV-4-11 (AML)	Not Reported	80-90%	1 μ M	[6]
MIA PaCa-2 (Pancreatic)	Not Reported	~60% degradation (reduced ATR to 40% of control)	Not Reported	[1][7][8]	
ZS-7	LoVo (Colorectal)	530	84.3%	Not Reported	[9][10][11][12]
Compound 10b	MV-4-11 (AML)	Not Reported	86%	0.5 μ M	[6]
Compound 12b	MV-4-11 (AML)	Not Reported	81%	0.5 μ M	[6]

AML: Acute Myeloid Leukemia

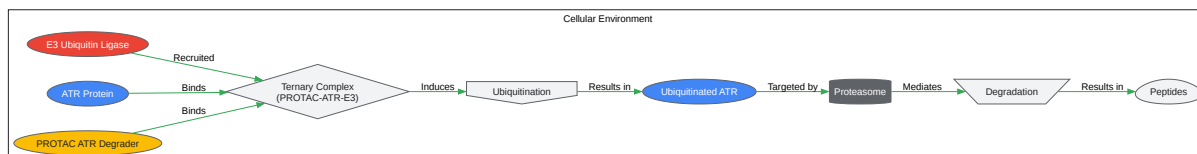
In Vivo Anti-Tumor Efficacy

PROTAC Compound	Animal Model	Tumor Type	Dosing	Tumor Growth Inhibition (TGI)	Reference(s)
PROTAC ATR degrader-2 (8i)	Mouse Xenograft	AML	Not Specified	Significantly inhibited AML cell growth	[3]
ZS-7	BALB/c Nude Mouse Xenograft	LoVo (Colorectal)	12.5 mg/kg (i.p., twice daily)	39.5%	[11]
25 mg/kg (i.p., twice daily)	51.8%	[11]			

i.p.: Intraperitoneal

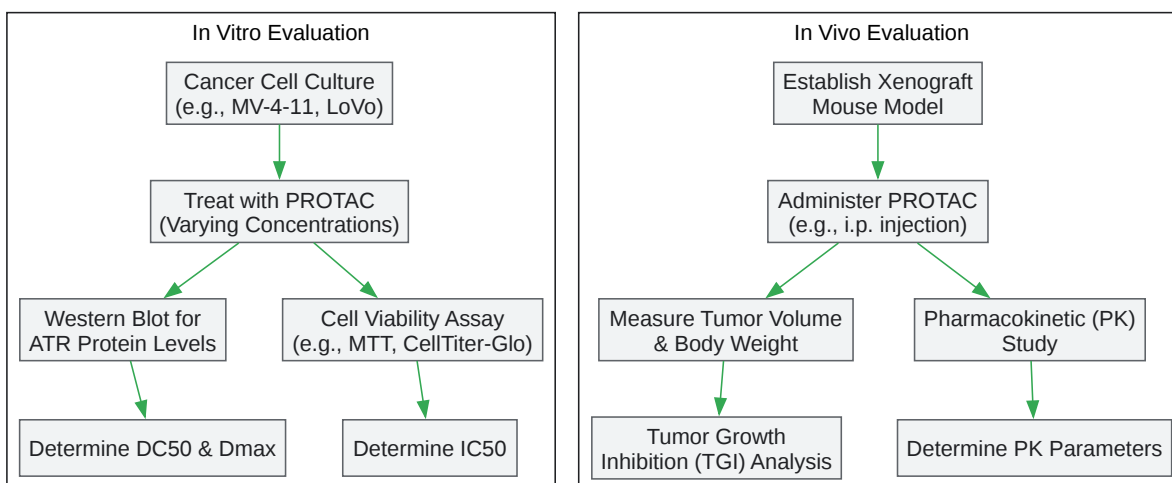
Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and processes involved, the following diagrams have been generated using the DOT language.



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Caption: Mechanism of Action for ATR PROTACs.



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Caption: General Experimental Workflow for PROTAC Evaluation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are generalized protocols and may require optimization for specific experimental conditions.

Western Blot for ATR Degradation

- Cell Lysis:
 - Culture cancer cells to 70-80% confluency and treat with various concentrations of the ATR PROTAC for the desired time (e.g., 12 or 24 hours).
 - Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[13][14][15]
 - Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[15]
 - Collect the supernatant containing the protein lysate.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA protein assay kit.
- Sample Preparation and Gel Electrophoresis:
 - Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
 - Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
 - Run the gel until adequate separation of proteins is achieved.[13]
- Protein Transfer:

- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody against ATR overnight at 4°C. A loading control antibody (e.g., β -actin or GAPDH) should also be used.
 - Wash the membrane three times with TBST.
 - Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again three times with TBST.
- Detection and Analysis:
 - Develop the blot using an enhanced chemiluminescence (ECL) substrate.
 - Visualize the protein bands using a chemiluminescence imaging system.
 - Quantify band intensities to determine the percentage of ATR degradation relative to the vehicle-treated control.

Cell Viability Assay (MTT Assay)

- Cell Seeding:
 - Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Compound Treatment:
 - Treat the cells with a serial dilution of the ATR PROTAC. Include a vehicle-only control.
 - Incubate for a specified period (e.g., 72 hours).[\[16\]](#)
- MTT Addition and Incubation:

- Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[16][17]
- Solubilization and Measurement:
 - Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.[16]
 - Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
- Data Analysis:
 - Calculate cell viability as a percentage relative to the vehicle-treated control.
 - Determine the half-maximal inhibitory concentration (IC50) by plotting cell viability against the logarithm of the compound concentration.

In Vivo Xenograft Model

- Animal Model and Tumor Implantation:
 - Use immunodeficient mice (e.g., BALB/c nude mice).[18]
 - Subcutaneously inject a suspension of cancer cells (e.g., LoVo or MV-4-11) into the flank of each mouse.[18]
- Tumor Growth and Randomization:
 - Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
 - Randomize the mice into treatment and control groups.[18]
- PROTAC Administration:
 - Administer the ATR PROTAC via a suitable route (e.g., intraperitoneal injection) at the desired dose and schedule. The control group receives the vehicle.[19]
- Monitoring and Efficacy Assessment:

- Measure tumor volume and mouse body weight regularly (e.g., every 2-3 days).[18]
- At the end of the study, euthanize the mice, excise the tumors, and weigh them.
- Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
- Pharmacokinetic (PK) Analysis (Optional):
 - Collect blood samples at various time points after PROTAC administration.
 - Analyze the plasma concentrations of the PROTAC using methods like LC-MS/MS to determine pharmacokinetic parameters such as half-life and AUC.[11]

Conclusion

This guide provides a comparative overview of **PROTAC ATR degrader-2** and other published ATR PROTACs, supported by quantitative data and detailed experimental protocols. The presented information highlights the potent in vitro and in vivo activity of **PROTAC ATR degrader-2**, particularly in AML cell lines. The data tables and diagrams offer a clear and structured comparison to aid researchers in their ongoing efforts to develop novel and effective cancer therapeutics targeting the ATR pathway. It is important to note that direct comparisons between different studies should be made with caution due to potential variations in experimental conditions.

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